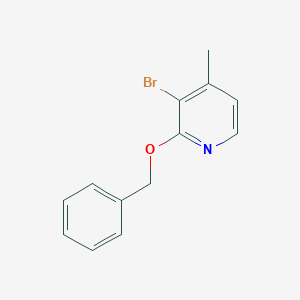

2-(Benzyloxy)-3-bromo-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methyl-2-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-7-8-15-13(12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAJTZDHMRDGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-43-8 | |

| Record name | 2-(benzyloxy)-3-bromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Benzyloxy)-3-bromo-4-methylpyridine: Structural Profiling, Synthetic Methodologies, and Divergent Reactivity

Executive Summary

2-(Benzyloxy)-3-bromo-4-methylpyridine is a highly functionalized, densely substituted heterocyclic building block of paramount importance in medicinal chemistry and complex natural product synthesis. Featuring three distinct, orthogonally reactive sites—a protected hydroxyl group, a cross-coupling handle, and a functionalizable benzylic methyl group—this scaffold allows for rapid, multi-directional diversification. This technical guide provides an in-depth analysis of its structural properties, optimized synthetic routes addressing ambident nucleophilicity, and downstream applications in drug development.

Structural and Physicochemical Profiling

The architecture of this compound is defined by a central pyridine ring bearing three contiguous substituents.

-

C2-Benzyloxy Group: Serves a dual purpose. It acts as a robust protecting group for the 2-pyridone tautomer and modulates the electronic density of the ring through resonance donation.

-

C3-Bromine Atom: Sterically shielded by adjacent groups but electronically activated for oxidative addition, making it an ideal candidate for palladium-catalyzed cross-coupling.

-

C4-Methyl Group: Provides a steric buttress and serves as a latent functional handle for radical bromination or oxidation.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Formula | C13H12BrNO |

| Molecular Weight | 278.15 g/mol |

| Exact Mass | 277.0102 Da |

| Precursor 1 (Pyridinol) CAS | 18368-59-7[1] |

| Precursor 2 (Chloropyridine) CAS | 55404-31-4[2] |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (N, O) |

| Rotatable Bonds | 3 |

Synthetic Methodologies: Overcoming Ambident Nucleophilicity

The synthesis of 2-alkoxypyridines is notoriously complicated by the ambident nature of the 2-pyridone/2-hydroxypyridine tautomeric system. Direct alkylation of 3-bromo-4-methylpyridin-2-ol with benzyl bromide under standard basic conditions (e.g., K2CO3) typically yields an inseparable mixture of O-benzylated and N-benzylated products.

Approach A: The Tieckelmann Method (Ag-Mediated O-Alkylation) To kinetically control O-alkylation, researchers historically rely on the silver salt method developed by Tieckelmann. By utilizing stoichiometric amounts of Silver Carbonate (Ag2CO3), the silver ion coordinates preferentially with the nitrogen atom of the pyridone, sterically and electronically shielding it. This directs the electrophilic attack of benzyl bromide exclusively to the oxygen atom (3)[3]. While effective, the high cost and environmental impact of stoichiometric heavy metal salts make this less ideal for industrial scale-up (4)[4].

Approach B: Nucleophilic Aromatic Substitution (SNAr) A more robust, scalable, and self-validating approach involves the SNAr of 2-chloro-3-bromo-4-methylpyridine with benzyl alcohol. The C2 position of the pyridine ring is highly electron-deficient due to the inductive and resonance effects of the adjacent endocyclic nitrogen, making it highly susceptible to nucleophilic attack by alkoxides (5)[5].

Experimental Protocol: SNAr Synthesis of this compound

Objective: High-yielding synthesis via SNAr, bypassing the formation of N-alkylation byproducts entirely.

-

Preparation of the Nucleophile: In an oven-dried Schlenk flask purged with Argon, dissolve Benzyl Alcohol (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Portion-wise add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv).

-

Causality: NaH is selected as a non-nucleophilic strong base to ensure complete, irreversible formation of the highly nucleophilic benzyloxide. This prevents unreacted alcohol from competing and drives the SNAr kinetics forward. Stir for 30 minutes until H2 gas evolution ceases.

-

-

Electrophile Addition: Dissolve 2-chloro-3-bromo-4-methylpyridine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

-

Reaction Execution: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 4-6 hours.

-

Self-Validating Control: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the starting chloropyridine is fully consumed, validating the efficiency of the alkoxide generation.

-

-

Quenching and Workup: Cool the reaction to 0 °C. Carefully quench with saturated aqueous NH4Cl to neutralize any unreacted alkoxide and destroy excess NaH. Extract the aqueous layer with Ethyl Acetate (3x).

-

Causality: Wash the combined organic layers with brine (5x). This intensive washing step is critical to effectively partition and remove the high-boiling DMF solvent from the organic phase prior to concentration.

-

-

Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 10% EtOAc/Hexanes) to isolate the pure O-benzylated product.

Divergent Reactivity and Downstream Applications

The strategic placement of functional groups on this compound enables orthogonal reactivity, making it a privileged scaffold in drug discovery.

-

C3-Bromine (Cross-Coupling): The bromine atom is primed for palladium-catalyzed Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions. The adjacent methyl and benzyloxy groups provide steric shielding, which dictates regioselectivity and often requires specialized bulky phosphine ligands (e.g., XPhos or RuPhos) to facilitate oxidative addition.

-

C2-Benzyloxy (Deprotection): The benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H2) or through treatment with strong acids (e.g., TFA or HBr), revealing the 2-pyridone core. This is often executed late in a synthetic sequence to unmask hydrogen-bonding capabilities necessary for target-protein interactions.

-

C4-Methyl (Functionalization): Under radical conditions (NBS, AIBN, hν), the C4-methyl group undergoes benzylic bromination, providing an electrophilic handle for subsequent nucleophilic displacement or Wittig olefination.

Figure 1: Divergent synthetic utility and orthogonal reactivity map of the pyridine core.

References

-

Chemical Science (RSC Publishing). Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Available at:[Link][5]

-

ACS Catalysis. Frantz, D. E., et al. (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. Available at:[Link][4]

-

ResearchGate / Journal of Organic Chemistry. Tieckelmann, H., et al. (2002). Alkylation of 2-Pyridone Salts. Available at:[Link][3]

Sources

- 1. 18368-59-7|3-Bromo-4-methylpyridin-2-ol|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

Physical Properties and Synthetic Utility of 2-Benzyloxy-3-bromopyridines

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The 2-benzyloxy-3-bromopyridine scaffold (CAS 52200-49-4) represents a critical "masked" intermediate in heterocyclic chemistry. It serves a dual function: the benzyloxy group acts as a robust protecting group for the 2-pyridone tautomer, while the 3-bromo substituent provides a versatile handle for metal-catalyzed cross-couplings and lithium-halogen exchange. This guide details the physical properties, validated synthetic routes, and reactivity profiles necessary for utilizing this scaffold in high-value pharmaceutical campaigns.

Chemical Identity and Physical Properties[1][2][3][4]

Unlike many crystalline bromopyridines, the mono-benzyloxy derivative often presents as a viscous liquid or low-melting solid, depending on purity and ambient conditions.

Table 1: Core Physical Data

| Property | Specification | Notes |

| IUPAC Name | 3-Bromo-2-(benzyloxy)pyridine | |

| CAS Number | 52200-49-4 | Distinct from the bis-benzyloxy analog (CAS 16727-47-2) |

| Molecular Formula | C | |

| Molecular Weight | 264.12 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Often solidifies upon prolonged storage at 4°C. |

| Density | 1.438 g/cm³ (Predicted) | High density typical of brominated heterocycles.[1][2] |

| Boiling Point | ~325 °C (760 mmHg) | Decomposes before boiling at atm pressure. |

| Refractive Index | ||

| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water. |

| pKa | ~1.56 (Conjugate acid) | Weakly basic due to Br electron withdrawal. |

Synthetic Protocols and Production

The synthesis of 2-benzyloxy-3-bromopyridine relies on Nucleophilic Aromatic Substitution (

Protocol: Benzylation of 3-Bromo-2-chloropyridine

Reaction Logic: This method is preferred over the alkylation of 3-bromo-2-pyridone with benzyl bromide, which often yields a mixture of O-alkylation and N-alkylation products. The displacement of the 2-chloro substituent by benzyl alcohol is regioselective for the O-ether.

Materials:

-

Substrate: 3-Bromo-2-chloropyridine (1.0 equiv)

-

Reagent: Benzyl alcohol (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) OR KOH (pulverized)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under

, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. -

Alkoxide Formation: Dropwise add Benzyl alcohol (1.1 equiv). Stir for 30 min until

evolution ceases. -

Addition: Add a solution of 3-Bromo-2-chloropyridine (1.0 equiv) in THF dropwise to the alkoxide mixture.

-

Reaction: Warm to room temperature and then heat to reflux (65°C for THF, 110°C for Toluene) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product elutes as a colorless to pale yellow oil that may crystallize.

Spectroscopic Characterization

Verification of the structure requires distinguishing the regiochemistry (2-benzyloxy vs N-benzyl pyridone).

-

H NMR (400 MHz, CDCl

- 7.30–7.50 (m, 5H): Phenyl ring protons (Benzyl group).

- 8.05 (dd, J = 4.8, 1.6 Hz, 1H): H6 proton (deshielded by Nitrogen).

- 7.85 (dd, J = 7.8, 1.6 Hz, 1H): H4 proton (deshielded by Bromine).

- 6.80 (dd, J = 7.8, 4.8 Hz, 1H): H5 proton.

-

5.45 (s, 2H): Benzylic

-

C NMR (100 MHz, CDCl

-

Characteristic signal at

68.5 ppm ( -

C2 carbon (attached to Oxygen) appears downfield at ~158-160 ppm .

-

Reactivity Profile and Applications

The 2-benzyloxy-3-bromopyridine scaffold is a "linchpin" intermediate. The bromine allows for functionalization, while the benzyl group masks the polar pyridone functionality.

Lithium-Halogen Exchange (Li/Br)

Treatment with n-BuLi at -78°C generates the 3-lithio-2-benzyloxypyridine . This species is stable at low temperatures and can be trapped with electrophiles.

-

Electrophiles: Trimethyl borate (to form boronic acids), DMF (to form aldehydes), or iodine.

-

Precaution: The temperature must be maintained < -70°C to prevent the "Dance reaction" (halogen migration) or nucleophilic attack on the pyridine ring.

Palladium-Catalyzed Couplings

The 3-bromo position is sterically accessible for cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields 2-benzyloxy-3-arylpyridines.

-

Buchwald-Hartwig: Amination at the 3-position allows access to 3-amino-2-pyridones (precursors to bioactive kinase inhibitors).

Deprotection (Unmasking)

The benzyl group is removed via catalytic hydrogenation (

Visualization of Chemical Logic

The following diagram illustrates the synthesis and divergent reactivity pathways of the scaffold.

Figure 1: Synthetic workflow from precursor to functionalized derivatives.[3]

References

-

Sigma-Aldrich. Product Specification: 2-Benzyloxy-3-bromopyridine (CAS 52200-49-4).[4] Retrieved from .

-

Kim, Y.H., et al. (2008). Synthesis of 3-amino-2-pyridones from 2-benzyloxy-3-bromopyridine via Buchwald-Hartwig amination. Journal of Organic Chemistry.[5][6] .

-

BenchChem. Application Notes: Synthesis of 2-Bromo-3-methoxypyridine (Analogous SNAr Protocol). Retrieved from .

-

Organic Syntheses. Preparation of 3-Pyridylboronic acid via Lithium-Halogen Exchange. Org.[7][8][9][5][6] Synth. 2004, 81, 89. .

-

PubChem. Compound Summary: 2-Benzyloxy-3-bromopyridine.[1][2][10][11] National Library of Medicine. .

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. karger.com [karger.com]

- 4. arctomsci.com [arctomsci.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vibrantpharma.com [vibrantpharma.com]

- 11. Page loading... [guidechem.com]

Technical Guide: Pyridine-Based Scaffolds for GABAA Receptor Ligands

Executive Summary

The

This guide analyzes the structural utility of pyridine pharmacophores in designing subtype-selective GABAA modulators. It details the shift from non-selective sedation (Zolpidem-like) to precision anxiolysis (

Structural Biology & Binding Modes

The Pyridine Pharmacophore at the / Interface

The high-affinity benzodiazepine binding site (BZ-site) is located in the extracellular domain at the interface of the

-

H-Bonding Network: The pyridine nitrogen (or the nitrogen in the fused imidazole/pyrazole ring) often serves as a critical H-bond acceptor for His101 (in

1) or homologous residues in other -

-Stacking: The aromatic pyridine ring engages in

-

Selectivity Filter: The "loop A" region of the

subunit contains residues (His101 in

Visualization of Binding Architecture

The following diagram illustrates the structural relationship between the GABAA receptor subunits and the binding mode of a generic pyridine-fused ligand.

Figure 1: Schematic of the Benzodiazepine Binding Site at the

Medicinal Chemistry & SAR

Scaffold Evolution: From Benzodiazepines to Pyridines

The transition to pyridine scaffolds was driven by the need to improve metabolic stability and subtype selectivity.

| Scaffold Class | Representative | Key Structural Feature | Pharmacological Profile |

| Imidazo[1,2-a]pyridine | Zolpidem | Fused 6+5 bicyclic system | |

| Pyrazolo[1,5-a]pyridine | Indiplon | N-N bond in 5-membered ring | High affinity, short half-life |

| Imidazo[1,2-b]pyridazine | PF-06372865 | Extra nitrogen in 6-ring |

Critical SAR Determinants

-

C3-Substituents (The "Head"):

-

In imidazopyridines, the C3 position typically bears an amide or ester linked via a methylene bridge (as in Zolpidem) or directly attached.

-

Insight: Bulky substituents here can induce steric clash with

1-His101, shifting selectivity toward

-

-

C6/C7-Substituents (The "Tail"):

-

Substitutions on the pyridine ring (positions 6, 7, or 8) modulate electronic properties and metabolic susceptibility.

-

Insight: Electron-withdrawing groups (e.g., F, Cl) at C6 often increase metabolic stability by blocking oxidation, while maintaining binding affinity.

-

-

The "L-Region" (Lipophilic Pocket):

-

The region occupied by the phenyl ring of Zolpidem. Bioisosteric replacement with heteroaromatics (e.g., thiophene, furan) often retains affinity but alters lipophilicity (LogP).

-

Synthetic Methodologies

This section details two validated protocols for accessing pyridine-based GABAA ligands.

Protocol A: Condensation Strategy (Zolpidem Analogues)

Target: Synthesis of 2-aryl-imidazo[1,2-a]pyridines.

Mechanism: Nucleophilic attack of the exocyclic amine on the

Step-by-Step Protocol:

-

Reagents:

-

2-Aminopyridine (1.0 equiv)

- -Bromoacetophenone derivative (1.0 equiv)

-

Solvent: Ethanol (EtOH) or Acetone (anhydrous)

-

Base: Sodium Bicarbonate (

)

-

-

Procedure:

-

Dissolve 2-aminopyridine (10 mmol) in EtOH (50 mL) in a round-bottom flask.

-

Add

-bromoacetophenone (10 mmol) portion-wise at room temperature. -

Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Observation: A crystalline hydrobromide salt often precipitates upon cooling.

-

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Resuspend the residue in water (20 mL) and neutralize with saturated aqueous

until pH ~8. -

Extract with Ethyl Acetate (

mL). -

Dry organic layer over

, filter, and concentrate.

-

-

Purification:

-

Recrystallize from EtOH/Ether or purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).

-

Protocol B: Groebke-Blackburn-Bienayme (GBB) Multicomponent Reaction

Target: 3-Amino-imidazo[1,2-a]pyridines (versatile for late-stage functionalization). Advantages: Atom economy, one-pot, "Green" potential.

Step-by-Step Protocol:

-

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

Aldehyde (e.g., benzaldehyde) (1.0 equiv)

-

Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

-

Catalyst: Scandium Triflate

(5 mol%) or Ammonium Chloride (10 mol%) -

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

-

-

Procedure:

-

In a sealed vial, combine 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and catalyst in MeOH (2 mL).

-

Stir for 10 minutes to allow imine formation.

-

Add Isocyanide (1.0 mmol).

-

Stir at room temperature for 12–24 hours.

-

-

Workup:

-

Concentrate the reaction mixture.

-

Direct purification via column chromatography is usually sufficient due to high conversion.

-

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways for accessing distinct pyridine-fused chemotypes.

Pharmacology & ADME Optimization

Subtype Selectivity Data

The following table summarizes the binding affinity (

| Compound | Scaffold | Functional Profile | Clinical Status | ||

| Zolpidem | Imidazopyridine | 20 | 400 | Approved (Insomnia) | |

| Indiplon | Pyrazolopyrimidine | 1.2 | 8.5 | Non-selective Agonist | Discontinued |

| TP003 | Imidazopyridine | >1000 | 14 | Preclinical Tool | |

| TPA023 | Triazolopyridazine | 1.5 | 1.3 | Discontinued (Tox) |

ADME Considerations for Pyridines

-

Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism than a phenyl ring, but the positions are critical.

-

Problem: Unsubstituted phenyl rings in the "L-region" are metabolic hotspots (hydroxylation).

-

Solution: Fluorination of the phenyl ring or replacement with a pyridine ring (e.g., 2-pyridyl) reduces clearance.

-

-

Solubility: Pyridine nitrogen provides a handle for salt formation (e.g., tartrate, mesylate), significantly improving aqueous solubility compared to all-carbon scaffolds.

-

hERG Inhibition: A common liability in fused heterocycles. Mitigation strategies include reducing lipophilicity (LogP < 3.5) and avoiding basic amines at the C3 position.

References

-

Vertex Pharmaceuticals. (2018). Structure-Function Evaluation of Imidazopyridine Derivatives Selective for δ-Subunit-Containing GABAA Receptors. Journal of Medicinal Chemistry. Link

-

Merck Sharp & Dohme. (2005).[3] Pyrazolopyridinones as functionally selective GABAA ligands. Bioorganic & Medicinal Chemistry Letters. Link

-

Pfizer. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry. Link

-

University of Florence. (2005). A Novel Selective GABAA α1 Receptor Agonist Displaying Sedative and Anxiolytic-like Properties. Journal of Medicinal Chemistry. Link

-

Bentham Science. (2021). Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands. Current Computer-Aided Drug Design. Link

-

MDPI. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. Molecules. Link

-

Springer. (2023). Novel pyrazolothienopyridinones as potential GABAA receptor modulators. Monatshefte für Chemie. Link

-

RSC Advances. (2022). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Link

Sources

Commercial Suppliers & Technical Validation: 2-(Benzyloxy)-3-bromo-4-methylpyridine

This guide serves as a technical whitepaper on the sourcing, validation, and application of 2-(Benzyloxy)-3-bromo-4-methylpyridine , a specialized heterocyclic building block.

Part 1: Strategic Sourcing & Chemical Identity

The "Masked" Pyridone Scaffold

This compound is a strategic intermediate in medicinal chemistry, primarily serving as a protected equivalent of 3-bromo-4-methyl-2-pyridone .

In drug discovery, the 2-pyridone motif is a privileged scaffold found in numerous kinase inhibitors (e.g., SHP2 , EZH2 , and p38 MAPK inhibitors). However, the free pyridone NH/OH group is problematic during transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to catalyst poisoning or competitive N-arylation. The O-benzyl group masks this functionality, locking the molecule in the lactim form, enabling clean C-3 functionalization before late-stage deprotection.

Chemical Specifications

-

Chemical Name: this compound[1]

-

Common Synonyms: 3-Bromo-4-methyl-2-(phenylmethoxy)pyridine; Benzyl 3-bromo-4-methyl-2-pyridyl ether.

-

Molecular Formula: C₁₃H₁₂BrNO

-

Molecular Weight: 278.15 g/mol

-

Key Precursor CAS: 18368-59-7 (3-Bromo-4-methyl-2-pyridone)

-

Target CAS: Note: While the parent pyridone is well-indexed (CAS 18368-59-7), the specific O-benzyl ether is often a custom-synthesized item without a widely standardized CAS in public catalogs. It is frequently identified by internal codes in supplier databases.

Supply Chain Landscape

This compound is rarely held in "off-the-shelf" bulk inventory due to the stability of the benzyl ether and the specific regiochemical requirements of its synthesis. Sourcing typically follows a Tiered Supplier Model :

| Supplier Tier | Representative Vendors | Availability Profile | Risk Factor |

| Tier 1: Catalog Stock | Dana Bioscience , Ambeed , Vibrant Pharma | Milligram to Gram scale. Often "Check Availability". | High: Risk of isomer contamination (N-benzyl vs. O-benzyl). |

| Tier 2: Custom Synthesis | Enamine , Combi-Blocks , WuXi AppTec | Made-to-order (2-4 weeks). Scalable to kg. | Low: Synthetic route can be specified to ensure O-alkylation. |

| Tier 3: Precursor Sourcing | Sigma-Aldrich , Fisher Scientific | Sell the parent pyridone (CAS 18368-59-7). | Zero: You perform the protection in-house (Recommended). |

Recommendation: For critical path campaigns, purchase the parent 3-bromo-4-methyl-2-pyridone and perform the O-benzylation in-house (Protocol below). If outsourcing, explicitly require 1H-NOESY NMR data to confirm O-alkylation over N-alkylation.

Part 2: Technical Validation & Experimental Protocols

The Regioselectivity Challenge (The "Core" Problem)

The synthesis of this compound involves the alkylation of an ambident nucleophile (the pyridone).

-

Kinetic Product: O-alkylation (Target: Pyridine ether).

-

Thermodynamic Product: N-alkylation (Impurity: N-benzyl pyridone).

Commercial batches often contain 5-15% of the N-benzyl impurity if the supplier used non-optimized conditions (e.g., simple NaH/DMF). The O-benzyl isomer is required for aromaticity-driven reactions.

Protocol: Regioselective Synthesis & Validation

Objective: Synthesize this compound with >98% regioselectivity favoring the O-isomer.

Reagents:

-

3-Bromo-4-methyl-2-pyridone (1.0 equiv)

-

Benzyl bromide (BnBr) (1.1 equiv)

-

Silver Carbonate (Ag₂CO₃) (0.6 equiv) — Critical for O-selectivity

-

Toluene/DCM (anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried flask with 3-bromo-4-methyl-2-pyridone (10 mmol) and anhydrous Toluene (50 mL).

-

Catalyst Addition: Add Ag₂CO₃ (6 mmol). Note: Silver salts coordinate the nitrogen lone pair, blocking N-alkylation and forcing reaction at the oxygen.

-

Alkylation: Add Benzyl bromide (11 mmol) dropwise at room temperature.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (the O-isomer is typically less polar than the N-isomer).

-

Workup: Filter through a Celite pad to remove silver salts. Wash the filtrate with 10% NaHCO₃.

-

Purification: Flash chromatography (Hexanes/EtOAc). The O-benzyl product elutes first.

Self-Validating QC Criteria (NMR):

-

Target (O-Benzyl): Look for the benzylic -CH₂- singlet at δ 5.40 - 5.50 ppm . The pyridine ring protons will show distinct coupling characteristic of an aromatic system.

-

Impurity (N-Benzyl): The benzylic -CH₂- singlet shifts upfield to δ 5.10 - 5.20 ppm . The ring protons often display alkene-like shifts due to loss of aromaticity.

Part 3: Application in Drug Discovery (SHP2 Inhibition)

The primary utility of this scaffold is in the development of allosteric inhibitors for SHP2 (PTPN11) , a phosphatase that acts as a central node in the RAS-MAPK pathway.

Mechanism of Action Context

SHP2 acts as a "matchmaker," facilitating the activation of RAS. Inhibitors derived from the 3-bromo-4-methylpyridine scaffold bind to the allosteric site of SHP2, locking it in a closed, inactive conformation.

Synthetic Utility Diagram

The following diagram illustrates the workflow: converting the raw pyridone to the protected ether, performing a Suzuki coupling (leveraging the 3-Bromo handle), and finally deprotecting to yield the active pharmacophore.[2][3][4]

Caption: Synthetic workflow utilizing this compound to access SHP2 inhibitor scaffolds. The O-benzyl group is essential for the solubility and reactivity of the intermediate during the metal-catalyzed coupling step.

Signaling Pathway Context

Targeting SHP2 with this scaffold disrupts the RAS-MAPK signaling cascade, a critical pathway in oncology.

Caption: The RAS-MAPK signaling pathway showing the critical node of SHP2. The pyridone-based inhibitor (derived from the 2-benzyloxy intermediate) locks SHP2, preventing RAS activation.

References

-

Discovery of SHP2 Inhibitors: Fortanet, J. G., et al. "Discovery of a Novel Series of SHP2 Inhibitors." Journal of Medicinal Chemistry, 2016.[2]

-

Regioselective Alkylation of Pyridones: Fujii, T., et al. "Alkylation of 2-Pyridones: Control of N- vs O-Alkylation." Chemical & Pharmaceutical Bulletin, 1985.[5]

-

Synthesis of Tofacitinib Intermediates: "Process for the preparation of tofacitinib and intermediates thereof."[3][6][7][8] Google Patents (US9481679B2).

-

Commercial Sourcing Data: Dana Bioscience Product Catalog, "this compound".

-

Parent Compound Data: PubChem Compound Summary for CID 69463567 (Related Derivatives).

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists - Google Patents [patents.google.com]

- 3. WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 5. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]

- 6. US9481679B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Suzuki cross-coupling conditions for 2-benzyloxy-3-bromopyridine

Topic: Optimized Suzuki-Miyaura Protocols for Sterically Demanding Heterocycles: 2-Benzyloxy-3-bromopyridine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

PART 1: CORE DIRECTIVE

Introduction & Strategic Context

2-Benzyloxy-3-bromopyridine is a "privileged intermediate" in medicinal chemistry, primarily serving as a masked precursor to 3-substituted-2-pyridones . This scaffold is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and AMPA receptor antagonists (e.g., Perampanel analogs).

While the Suzuki-Miyaura cross-coupling of this substrate is well-precedented, it presents specific challenges that distinguish it from standard phenyl-phenyl couplings:

-

Electronic Deactivation: The pyridine ring is electron-deficient, generally facilitating oxidative addition. However, the C3 position is electronically distinct from the more reactive C2 and C4 positions.

-

Steric Ortho-Effect: The C2-benzyloxy group is bulky. It exerts significant steric pressure on the C3-bromide, potentially hindering the approach of the palladium catalyst during oxidative addition and the boronate during transmetallation.

-

Catalyst Poisoning: The pyridine nitrogen, although less basic due to the adjacent alkoxy group, can still coordinate to Pd(II) species, potentially arresting the catalytic cycle.

This guide provides two distinct protocols: a Robust Standard Method for simple aryl partners and a High-Performance Method for sterically hindered or heteroaryl partners, utilizing advanced ligand architectures.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Mechanistic Analysis & Catalyst Selection

The Steric Challenge

The primary failure mode in coupling 2-benzyloxy-3-bromopyridine is incomplete conversion due to a stalled catalytic cycle. The bulky benzyloxy group creates a "molecular gate" at the C3 position.

-

Standard Phosphines (PPh3): Often fail to drive the reaction to completion because they lack the bulk required to force reductive elimination in crowded systems, and they do not sufficiently boost the electron density on Palladium to facilitate oxidative addition into the hindered C-Br bond.

-

Solution: Use Buchwald Ligands (Dialkylbiarylphosphines) like XPhos or SPhos . These ligands are electron-rich (facilitating oxidative addition) and bulky (preventing catalyst dimerization and promoting reductive elimination).

The Base Effect[1]

-

Carbonates (Na2CO3/K2CO3): Sufficient for activated boronic acids.

-

Phosphates (K3PO4): Required for heteroaryl boronates. The higher basicity facilitates the formation of the reactive hydroxo-palladium species (or boronate "ate" complex) necessary for transmetallation.

Diagram 1: Mechanistic Pathway & Steric Influence

The following diagram illustrates the catalytic cycle with a focus on the steric interaction between the C2-benzyloxy group and the catalyst.

Caption: Catalytic cycle highlighting the steric bottleneck at the Oxidative Addition step caused by the C2-benzyloxy group.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: Coupling with simple, electron-rich, or unhindered aryl boronic acids. Catalyst: Pd(dppf)Cl2[2] · CH2Cl2 Rationale: The bidentate dppf ligand has a large bite angle, which stabilizes the Pd complex and prevents β-hydride elimination (though not an issue here). It is air-stable and robust.

| Reagent | Equivalents | Role |

| 2-Benzyloxy-3-bromopyridine | 1.0 | Substrate |

| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner |

| Pd(dppf)Cl2 · DCM | 0.03 - 0.05 | Catalyst |

| Cs2CO3 | 2.5 - 3.0 | Base (Cesium promotes solubility) |

| 1,4-Dioxane / Water (4:1) | 0.1 M | Solvent System |

Step-by-Step Protocol:

-

Charge: Add substrate (1.0 equiv), boronic acid (1.2 equiv), and Cs2CO3 (3.0 equiv) to a reaction vial equipped with a stir bar.

-

Solvent: Add 1,4-Dioxane and Water (4:1 ratio).

-

Degas (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

Catalyst: Add Pd(dppf)Cl2 (3-5 mol%) quickly under a stream of inert gas. Cap the vial immediately.

-

Heat: Stir at 90°C for 4–12 hours. Monitor by LCMS.[3]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[4]

-

Purification: Flash chromatography (typically Hexanes/EtOAc).

Method B: The "High-Performance" Protocol (Challenging Substrates)

Best for: Heteroaryl boronic acids (e.g., pyrazoles, indoles) or ortho-substituted aryl rings. Catalyst: Pd2(dba)3 + XPhos (or XPhos Pd G2/G3 Precatalyst) Rationale: XPhos forms a highly active monoligated Pd(0) species. Its biaryl backbone prevents catalyst deactivation, and the cyclohexyl groups provide the electron density needed to activate the C3-Br bond despite the adjacent steric bulk.

| Reagent | Equivalents | Role |

| 2-Benzyloxy-3-bromopyridine | 1.0 | Substrate |

| Heteroaryl Boronate | 1.5 | Coupling Partner |

| Pd2(dba)3 | 0.02 (4 mol% Pd) | Pd(0) Source |

| XPhos | 0.08 | Ligand (2:1 L:Pd ratio) |

| K3PO4 (Tribasic) | 3.0 | Stronger Base |

| n-Butanol / Water (5:1) | 0.1 M | Solvent (High boiling, polar) |

Step-by-Step Protocol:

-

Pre-complexation (Optional but recommended): In a separate vial, stir Pd2(dba)3 and XPhos in a small amount of solvent for 5 mins under Argon to form the active catalyst species. Alternatively, use commercially available XPhos Pd G2 .

-

Charge: Add substrate, boronate, and K3PO4 to the reaction vessel.

-

Degas: Sparge solvent (n-Butanol/Water) vigorously for 15 minutes.

-

Combine: Add solvent and the pre-formed catalyst solution to the reaction vessel.

-

Heat: Heat to 100–110°C . Note: Heteroaryl couplings often require higher activation energy.

-

Quench: Cool to RT. Filter through a pad of Celite to remove Pd black.

-

Scavenging: If Pd residues persist, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

PART 3: VISUALIZATION & FORMATTING

Workflow Diagram

The following diagram outlines the operational workflow, including the critical decision point for debenzylation (to yield the pyridone).

Caption: Operational workflow distinguishing between Method A and B, leading to the optional deprotection to 2-pyridone.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation (Oxidation) | Ensure rigorous degassing. Switch to Method B (XPhos). |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Acid Pinacol Ester. Add base after heating to temp. |

| Debenzylation | Acidic Impurities / High Temp | Ensure base is in excess. Avoid Lewis acidic salts. Lower temp to 80°C. |

| Homocoupling (Ar-Ar) | Oxygen Presence | Sparge solvents longer.[5] Verify inert atmosphere. |

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kudo, N., et al. (2011). Synthesis of Perampanel, a Novel AMPA Receptor Antagonist. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1226-1234. (Demonstrates use of 2-benzyloxy-3-bromopyridine scaffold). Link

-

BenchChem Application Note. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Benzyloxypyridines. (General protocols for alkoxy-pyridines). Link

Sources

Application Note: Acid-Mediated Deprotection of 2-Benzyloxypyridine

Here is a comprehensive Application Note and Protocol guide for the deprotection of 2-benzyloxypyridine, structured for senior researchers and drug development scientists.

Subject: Selective Cleavage of

Executive Summary

The transformation of 2-benzyloxypyridine to 2-pyridone is a critical demasking step in medicinal chemistry, particularly when the lactam functionality requires temporary protection to facilitate catalysis or prevent

This guide details two acid-mediated protocols—TFA-Thioanisole ("Push-Pull") and Triflic Acid (Superacid) —that serve as robust alternatives. These methods rely on proton-assisted ether cleavage rather than metal-catalyzed reduction, offering orthogonality to hydrogenation-sensitive pharmacophores.

Scientific Foundation & Mechanism

The Chemical Challenge

The deprotection of 2-benzyloxypyridine differs from standard benzyl ether cleavage due to the basicity of the pyridine nitrogen and the ambident nucleophilicity of the resulting pyridone.

-

Protonation Hierarchy: In strong acids (TFA/TfOH), the pyridine nitrogen is protonated first (

), creating a cationic, electron-deficient ring. This destabilizes the development of the oxocarbenium transition state required for ether cleavage, making the -

The Rearrangement Trap: A major competing pathway is the

Benzyl Migration (Claisen-type rearrangement). If the cleaved benzyl cation (

Mechanism of Action

To achieve clean deprotection, the reaction must follow an

-

TFA (Trifluoroacetic Acid): A moderately strong acid (

). It requires a "Push-Pull" mechanism where a soft nucleophile (Thioanisole) assists in breaking the C-O bond. -

TfOH (Triflic Acid): A superacid (

). It fully protonates the ether oxygen, forcing cleavage even in electronically deactivated systems.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between successful deprotection and the unwanted rearrangement.

Figure 1: Mechanistic divergence. Without a scavenger, the benzyl cation recombines with the nitrogen (Red path). With a scavenger, the cation is trapped, yielding the desired pyridone (Green path).

Experimental Protocols

Protocol A: TFA-Mediated "Push-Pull" Cleavage

Best for: Substrates with moderate acid sensitivity; preventing

Materials

-

Substrate: 2-Benzyloxypyridine derivative (1.0 equiv)

-

Acid: Trifluoroacetic acid (TFA), Reagent Grade (>99%)

-

Scavenger: Thioanisole (PhSMe) or Pentamethylbenzene

-

Solvent: Dichloromethane (DCM) (Optional, for solubility)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in neat TFA (5–10 mL).

-

Note: If the substrate is not soluble in neat TFA, add minimal DCM to dissolve, then add TFA.

-

-

Scavenger Addition: Add Thioanisole (5.0 – 10.0 equiv).

-

Expert Insight: A large excess is required to outcompete the intramolecular rearrangement to the

-benzyl isomer.

-

-

Reaction: Stir the mixture at Room Temperature for 2–6 hours.

-

Monitoring: Check via HPLC or TLC.[2] The starting material (

-Bn) usually has a higher -

Optimization: If conversion is <50% after 6 hours, warm to 40°C. Avoid boiling TFA (

C) to prevent degradation.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove TFA.

-

Trituration: Add cold diethyl ether (

) or hexanes to the oily residue. The pyridone product often precipitates as a TFA salt, while the benzyl-thioanisole byproduct remains in the organic supernatant.

-

-

Neutralization: Dissolve the solid in MeOH/DCM and treat with basic resin (e.g., Amberlyst A-21) or wash with saturated

if the product is not water-soluble.

Protocol B: Triflic Acid (TfOH) Superacid Cleavage

Best for: Stubborn substrates, electron-deficient pyridines, or rapid throughput. Concept: TfOH creates a "Magic Acid" environment, protonating even highly deactivated ethers.

Materials

-

Substrate: 2-Benzyloxypyridine derivative (1.0 equiv)

-

Acid: Trifluoromethanesulfonic acid (TfOH)[5]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Scavenger: Anisole or 1,3-Dimethoxybenzene (as cation trap)

Step-by-Step Methodology

-

Safety Prep: TfOH is fuming and corrosive. Use glass syringes and dry needles. Perform in a fume hood.

-

Dissolution: Dissolve substrate (1.0 mmol) and Anisole (3.0 equiv) in anhydrous DCM (10 mL). Cool to 0°C (Ice bath).

-

Acid Addition: Add TfOH (2.0 – 5.0 equiv) dropwise over 5 minutes.

-

Observation: The solution often turns deep red/orange due to the formation of charge-transfer complexes.

-

-

Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature. Reaction is typically complete within 30–60 minutes.

-

Quench:

-

Cool back to 0°C.

-

Carefully add saturated aqueous

dropwise. Caution: Exothermic.

-

-

Extraction: Transfer to a separatory funnel. Extract with DCM or EtOAc (depending on product polarity).[2]

-

Note: 2-Pyridones are polar. If the product stays in the aqueous phase, saturate the aqueous layer with NaCl and use

-Butanol or THF/DCM (1:1) for extraction.[3]

-

Data Presentation & Decision Matrix

Table 1: Method Comparison

| Feature | Hydrogenolysis ( | Protocol A: TFA + Thioanisole | Protocol B: Triflic Acid (TfOH) |

| Mechanism | Metal-catalyzed reduction | Acid-mediated | Superacid-mediated |

| Reaction Time | 6 - 24 Hours | 2 - 6 Hours | < 1 Hour |

| Halide Tolerance | Poor (Dehalogenation risk) | Excellent | Excellent |

| Sulfur Tolerance | Poor (Catalyst poisoning) | Excellent | Good |

| Risk Factor | Fire hazard ( | Rearrangement if scavenger low | Corrosive / Decomposition |

| Selectivity | Cleaves all Bn ethers | Selective for sensitive Bn | Cleaves most ethers/esters |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate deprotection strategy.

Troubleshooting & Expert Insights

The "N-Benzyl" Problem

If you observe a byproduct with the same mass as the starting material but a different retention time, it is likely the

-

Cause: The benzyl cation recombined with the pyridine nitrogen (intramolecular or intermolecular) before the scavenger could trap it.

-

Solution: Increase the concentration of Thioanisole/Anisole (up to 20 equiv). Switch to Protocol B (TfOH) at 0°C to favor kinetic cleavage over thermodynamic rearrangement.

Solubility Issues

2-Pyridones are notoriously insoluble in non-polar solvents once deprotected.

-

Insight: If the product is not extracting into DCM during workup, it is likely in the aqueous phase or precipitated at the interface.

-

Action: Evaporate the aqueous phase and use reverse-phase chromatography (C18) or triturate the solid with water/ether to remove salts.

Scavenger Removal

Thioanisole has a pungent odor and high boiling point.

-

Removal: Wash the crude organic layer with 10% aqueous bleach (sodium hypochlorite) briefly to oxidize thioanisole to the sulfoxide (water-soluble), then wash away. Caution: Ensure your product is stable to oxidation. Alternatively, use column chromatography (Hexane/EtOAc) to elute the non-polar scavenger first.

References

-

Mechanism of Rearrangement: Ruda, K., et al. (2008). "Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration." The Journal of Organic Chemistry, 73(17), 6848–6850. [Link]

-

The "Push-Pull" Mechanism (TFA/Thioanisole): Kiso, Y., et al. (1980).[6] "Efficient removal of protecting groups by a 'push-pull' mechanism.[6][7] II. Deprotection of O-benzyltyrosine with a thioanisole-trifluoroacetic acid system." Chemical and Pharmaceutical Bulletin, 28(2), 673-676. [Link]

-

General Acid Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (See Chapter on Phenols/Pyridones). [Link]

-

Triflic Acid Reactivity: Fujii, N., et al. (1987). "Studies on peptides. CLI. Application of trifluoromethanesulfonic acid deprotecting procedure to the synthesis of a twenty-nine residue peptide." Chemical and Pharmaceutical Bulletin, 35(6), 2339-2347. [Link]

Sources

- 1. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for the Catalytic Hydrogenation of Benzyloxy Pyridine Protecting Groups

Introduction: The Strategic Importance of Benzyloxy Pyridines

In the landscape of pharmaceutical and fine chemical synthesis, the pyridine ring is a cornerstone scaffold, present in numerous bioactive molecules. The introduction of hydroxyl groups onto this heterocycle is critical for modulating properties such as solubility, metabolic stability, and target binding. The benzyl ether, specifically the benzyloxy group, serves as a robust and reliable protecting group for these pyridinols. Its stability under a wide range of non-reductive conditions makes it an ideal choice during multi-step syntheses.

The final and often crucial step is the deprotection to unmask the free hydroxyl group. Catalytic hydrogenation stands out as the premier method for this transformation due to its high efficiency and clean reaction profile, typically yielding only the desired product and toluene as a volatile byproduct. However, the inherent basicity of the pyridine nitrogen introduces a significant and often underestimated challenge: catalyst poisoning. This guide provides a comprehensive overview of the underlying principles, proven strategies to mitigate common issues, and detailed protocols for the successful hydrogenolytic debenzylation of benzyloxy pyridines.

The Core Challenge: Catalyst Deactivation by Pyridine Nitrogen

The primary obstacle in the hydrogenation of benzyloxy pyridines is the deactivation of the precious metal catalyst, most commonly palladium on carbon (Pd/C).[1] The lone pair of electrons on the pyridine nitrogen atom strongly coordinates to the electron-deficient palladium surface.[1] This adsorption blocks the active sites required for the catalytic cycle of hydrogenolysis, leading to sluggish, stalled, or incomplete reactions.[1][2]

Benzyloxy Pyridine The nitrogen lone pair strongly coordinates to the palladium surface, blocking active sites.

>]; }

pyridine -> pd2 [dir=forward, color="#EA4335", style=dashed, penwidth=2, label=" Catalyst Poisoning"]; } dot Figure 1: Mechanism of catalyst poisoning by the pyridine nitrogen.

Strategic Approaches for Successful Hydrogenolysis

Overcoming catalyst poisoning is key to achieving efficient debenzylation. Several field-proven strategies can be employed, often in combination, to ensure high yields and reaction efficiency.

Mitigating Poisoning with Acidic Additives

The most common and effective strategy is to protonate the basic pyridine nitrogen with an acid.[1][2] The resulting pyridinium salt no longer possesses a lone pair capable of coordinating to the catalyst, thus liberating the active sites for the hydrogenolysis reaction.

Causality: By converting the pyridine to a pyridinium ion, its electron-withdrawing character is also increased, which can sometimes facilitate the cleavage of the benzyl ether. The choice of acid is important; while strong acids like HCl are effective, weaker acids like acetic acid are often sufficient and can prevent degradation of acid-sensitive substrates.[1][2]

| Acid Additive | Typical Loading | Solvent | Key Considerations |

| Acetic Acid | 1-5 equivalents | Methanol, Ethanol | Mild, effective, and suitable for most substrates.[1] |

| Hydrochloric Acid (HCl) | 1.1 equivalents | Methanol, Ethanol | Potent, but may require neutralization during workup. Can be added as a solution in ether or dioxane.[2] |

| Sulfuric Acid (H₂SO₄) | 1.1 equivalents | Methanol, Ethanol | Strong non-volatile acid; less common but effective.[2] |

Judicious Catalyst Selection

While standard 10% Pd/C is the workhorse catalyst, its performance can be substrate-dependent. For particularly challenging debenzylations of nitrogen-containing compounds, Pearlman's catalyst (Pd(OH)₂/C) is often superior.[1]

Expertise & Experience: Pearlman's catalyst is known to be more resistant to amine poisoning and can exhibit higher activity for hydrogenolysis reactions. It is particularly effective for substrates that are resistant to debenzylation with standard Pd/C, even in the presence of acid.

The Power of Transfer Hydrogenation

An excellent alternative to using high-pressure hydrogen gas is catalytic transfer hydrogenation (CTH).[1] This technique utilizes a hydrogen donor molecule in solution, which transfers hydrogen to the substrate on the catalyst surface. Ammonium formate is the most widely used and effective hydrogen donor for this purpose.[3][4]

Trustworthiness: CTH is often milder, faster, and can be more selective than traditional hydrogenation.[1] The reaction can be run at atmospheric pressure with standard laboratory glassware, enhancing safety and accessibility. The in situ generation of hydrogen on the catalyst surface can lead to very high reaction rates.

Managing Selectivity and Side Reactions

Beyond catalyst poisoning, a key consideration is chemoselectivity, particularly the avoidance of undesired reductions.

-

Aromatic Ring Saturation: A potential side reaction is the over-reduction of the pyridine or the benzyl aromatic ring to form piperidines or cyclohexyl derivatives, respectively.[1] This is more likely under harsh conditions (high H₂ pressure, elevated temperatures).[1][5]

-

Chemoselectivity: When other reducible functional groups (e.g., aromatic chlorides, nitro groups, alkenes) are present, selective debenzylation can be challenging but is achievable.[1][6]

-

Solution: Careful optimization of the catalyst and reaction conditions is paramount. For instance, selective debenzylation in the presence of an aromatic chloride has been achieved with specific palladium catalysts under controlled conditions.[6] Paradoxically, in some systems, pyridine itself can be added as a "catalyst poison" to selectively inhibit benzyl ether cleavage while allowing other reductions, such as that of a nitro group or olefin, to proceed.[7][8][9][10]

-

Detailed Experimental Protocols

The following protocols are robust, validated starting points for the debenzylation of benzyloxy pyridines. Substrate-specific optimization may be required.

Protocol 1: Hydrogenolysis using Hydrogen Gas with an Acidic Additive

This protocol is a standard method for substrates that are amenable to direct hydrogenation.

Step-by-Step Methodology:

-

Vessel Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), add the benzyloxy pyridine substrate (1.0 eq) and 10% Palladium on Carbon (5-10 mol% by weight).[2]

-

Solvent and Additive: Add a suitable solvent, such as methanol or ethanol (to a concentration of ~0.1 M). Add a stoichiometric equivalent of glacial acetic acid (1.0-3.0 eq) relative to the substrate.[1][2]

-

Inerting the System: Seal the vessel and purge the system thoroughly with an inert gas like nitrogen or argon.

-

Hydrogenation: Carefully evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm or balloon pressure). Repeat this purge cycle 3-5 times to ensure an oxygen-free atmosphere.[2]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Crucial Safety Note: The Pd/C catalyst on the filter pad is pyrophoric and must not be allowed to dry in the air. Keep the pad wet with solvent and dispose of it appropriately.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography, recrystallization, or acid-base extraction as needed.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This is a highly reliable and often preferred method due to its simplicity, speed, and mild conditions.[3][4]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the benzyloxy pyridine substrate (1.0 eq) and 10% Palladium on Carbon (10-20% by weight).[3]

-

Solvent: Add methanol to dissolve or suspend the substrate (to a concentration of ~0.1 M).

-

Hydrogen Donor: Under an inert atmosphere (e.g., nitrogen or argon), add ammonium formate (3.0-5.0 eq) in a single portion.[3][4]

-

Reaction: Heat the reaction mixture to a gentle reflux (typically ~65°C for methanol). The reaction is often rapid and can be complete in 1-3 hours. Monitor progress by TLC or LC-MS.[3]

-

Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol. (Observe the same pyrophoric catalyst safety precautions as in Protocol 1).

-

Purification: Concentrate the combined filtrate under reduced pressure to afford the crude product. This can be purified further as required. A yield of >90% is common for this procedure.[3]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Slow or Stalled Reaction | Catalyst Poisoning: Insufficient acid or a particularly basic substrate. | Increase the amount of acidic additive (e.g., acetic acid). Switch to Pearlman's catalyst (Pd(OH)₂/C).[1] |

| Poor Catalyst Quality: Old or deactivated catalyst. | Use fresh, high-quality catalyst. | |

| Insufficient Hydrogen: Poor stirring, low H₂ pressure, or depleted hydrogen donor. | Ensure vigorous stirring. For CTH, add more ammonium formate. For H₂ gas, ensure a positive pressure is maintained. | |

| Incomplete Conversion | Reaction Time: Insufficient reaction time. | Allow the reaction to run for a longer period, monitoring by LC-MS. |

| Catalyst Loading: Too little catalyst for the scale of the reaction. | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] | |

| Formation of Side Products (Ring Saturation) | Harsh Conditions: Hydrogen pressure or temperature is too high. | Reduce hydrogen pressure and/or run the reaction at a lower temperature. Switch to the milder transfer hydrogenation method.[1] |

| Difficulty with Filtration | Fine Catalyst Particles: Catalyst is passing through the filter aid. | Use a finer grade of Celite® or a double layer of filter paper. |

References

- BenchChem Technical Support Team. (2025).

- Mori, A., Mizusaki, T., Miyakawa, Y., et al. (2006). Chemoselective hydrogenation method catalyzed by Pd/C using diphenylsulfide as a reasonable catalyst poison. Tetrahedron, 62(51), 11925.

- BenchChem. (2025). Application Notes and Protocols: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Organic Synthesis. BenchChem.

- Steve S.Y. (n.d.).

- University of Milan. (n.d.). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi.

- Semantic Scholar. (n.d.).

- BenchChem Technical Support Team. (2025). Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem.

- Gunasekar, R., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. DOI:10.1039/D1OB02331D.

- ResearchGate. (2025).

- Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-4. DOI: 10.1248/cpb.51.320.

- ThalesNano. (n.d.).

- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.

- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36, 3465-3468. DOI: 10.1016/0040-4039(95)00527-J.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. thalesnano.com [thalesnano.com]

- 6. nacatsoc.org [nacatsoc.org]

- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

Application Note: Palladium-Catalyzed Arylation of 2-(Benzyloxy)-3-bromo-4-methylpyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The functionalization of highly substituted pyridines is a critical operation in modern drug discovery, particularly in the synthesis of kinase inhibitors and neurokinin (NK1/NK3) receptor antagonists. The substrate 2-(benzyloxy)-3-bromo-4-methylpyridine presents a unique synthetic challenge: the electrophilic 3-position is sterically congested by the adjacent 2-benzyloxy (protected 2-pyridone) and 4-methyl groups. This application note details the causality-driven selection of catalytic systems and provides a self-validating protocol for the high-yield Suzuki-Miyaura cross-coupling of this hindered substrate.

Scientific Background & Mechanistic Causality

Standard palladium catalysts (e.g.,

To overcome this, the catalytic system must be intentionally designed to lower the activation energy of oxidative addition while accelerating reductive elimination.

-

Ligand Selection: The use of Buchwald-type dialkylbiaryl phosphines (e.g., SPhos) is highly effective. The bulky, electron-rich nature of SPhos stabilizes the active monoligated

intermediate. This lower coordination state reduces the steric profile of the metal center, allowing the hindered pyridine substrate to approach and undergo oxidative addition[1]. -

Reductive Elimination: The steric bulk of the ligand's lower aryl ring forces the transmetalated aryl groups into close proximity, accelerating reductive elimination and preventing the formation of unreactive palladacycle dead-ends[2].

-

Alternative Systems: Bulky N-heterocyclic carbene (NHC) complexes, such as Pd-PEPPSI-IPentAn, also provide the necessary steric flexibility and electron density to drive hindered cross-couplings, even under atmospheric conditions[3]. Aqueous-compatible zwitterionic palladium complexes can also be employed if water-soluble boronic acids are utilized[4].

Figure 1: Catalytic cycle of Suzuki-Miyaura arylation highlighting sterically hindered steps.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the cross-coupling between this compound and phenylboronic acid.

| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Toluene/EtOH/ | 90 | < 10 | Stalled at oxidative addition; SM recovered. | ||

| 2 | 1,4-Dioxane/ | 100 | 68 | Moderate conversion; some protodeboronation. | ||

| 3 | 1,4-Dioxane/ | 100 | 94 | Optimal; rapid transmetalation & elimination. | ||

| 4 | Pd-PEPPSI-IPentAn (2%) | Toluene | 110 | 89 | Excellent alternative; highly air-tolerant[3]. |

Note: Yields determined by quantitative HPLC against an internal standard.

Experimental Protocol

This protocol utilizes the optimized

Figure 2: Step-by-step experimental workflow for the palladium-catalyzed arylation.

Step-by-Step Methodology

1. Reagent Preparation & Charging

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv),

(0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). -

Causality Note: A 1.5 equivalent excess of boronic acid is used to mathematically offset any background protodeboronation that occurs at elevated temperatures.

2. Inert Atmosphere Establishment

-

Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

-

Validation Check: Oxygen is the primary vector for phosphine ligand oxidation. If the reaction mixture immediately turns black upon solvent addition (indicating precipitation of inactive Pd-black), the degassing procedure was insufficient.

3. Solvent and Base Addition

-

Add anhydrous, degassed 1,4-Dioxane (4.0 mL) and an aqueous solution of

(2.5 mmol in 1.0 mL degassed -

Causality Note: The biphasic Dioxane/Water mixture is critical. Water dissolves the inorganic base and accelerates the formation of the reactive boronate species required for transmetalation.

4. Thermal Reaction & In-Process Monitoring

-

Replace the septum with a Teflon screwcap under a positive flow of inert gas. Heat the reaction mixture in an oil bath at 100 °C for 12 hours.

-

Validation Check (LC-MS at 2 hours): Sample 10 µL of the organic layer. Analyze via LC-MS.

-

Scenario A: Product mass is dominant. Proceed to completion.

-

Scenario B: Starting material remains, but boronic acid mass is absent. Diagnosis: Protodeboronation outpaced cross-coupling. Action: Cool to room temperature, spike with an additional 0.5 equiv of boronic acid, and resume heating.

-

5. Workup and Isolation

-

Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with EtOAc (

mL). -

Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation Expectations

To confirm the successful synthesis of the 2-(benzyloxy)-3-aryl-4-methylpyridine, perform

-

Mass Spectrometry: Look for the disappearance of the characteristic 1:1 isotopic bromine doublet in the starting material (

at approx. 278/280 m/z) and the appearance of the new product mass. -

NMR Shifts:

-

The 4-methyl singlet (originally ~2.4 ppm) will likely shift slightly upfield due to the anisotropic shielding cone of the newly introduced aryl ring at the 3-position.

-

The appearance of a new multiplet in the aromatic region (7.2–7.6 ppm) corresponding to the introduced aryl group.

-

The benzyloxy

singlet (~5.4 ppm) should remain intact, validating that the protecting group survived the basic, thermal conditions.

-

References

-

Title: Zwitterionic Palladium Complexes: Room-Temperature Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates in an Aqueous Medium Source: Organometallics - ACS Publications URL: [Link]

-

Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC, National Institutes of Health (NIH) URL: [Link]

-

Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of Sterically Hindered Bromopyridines

Executive Summary

The Buchwald-Hartwig amination is a foundational cross-coupling reaction in pharmaceutical development, enabling the robust formation of carbon–nitrogen (C–N) bonds. However, applying this transformation to sterically hindered bromopyridines (such as 2-bromo-6-substituted pyridines) presents a complex dual challenge: extreme steric repulsion during the catalytic cycle and severe catalyst deactivation via the coordination of the pyridine nitrogen to the palladium center[1].

This application note provides a comprehensive, self-validating protocol for the efficient amination of highly hindered bromopyridines. By leveraging state-of-the-art bulky biaryl phosphine ligands and third-generation (G3) palladium precatalysts, researchers can systematically overcome catalyst poisoning and steric barriers to achieve high-yielding C–N couplings.

Mechanistic Rationale: Overcoming Catalyst Poisoning & Steric Bulk

The Causality of Catalyst Poisoning

In standard palladium-catalyzed aminations, the active Pd(0) species is highly susceptible to coordination by Lewis basic heteroatoms. The nitrogen atom of a 2-bromopyridine substrate can act as a competing ligand, forming a stable, coordinatively saturated, and catalytically inactive palladium complex[2]. This "catalyst poisoning" is severely exacerbated by ortho-substituents (e.g., the methyl group in 2-bromo-6-methylpyridine), which kinetically slow down the desired oxidative addition pathway, giving the off-target nitrogen coordination a distinct kinetic advantage[3].

Rational Ligand Design

To overcome this, ligand selection is not merely about tuning electron density; it is fundamentally about engineering a precise steric environment. Bulky, electron-rich biaryl monophosphine ligands—such as RuPhos, BrettPhos, and tBuBrettPhos—feature highly substituted flanking rings (e.g., 2,4,6-triisopropylphenyl groups). These ligands create a coordinatively saturated pocket around the palladium atom that physically blocks the pyridine nitrogen from binding[1]. Furthermore, the extreme steric bulk forces the intermediate Pd(II)-amido complex to rapidly undergo reductive elimination to relieve steric strain, thus accelerating the catalytic cycle and preventing off-target decomposition[4].

Precatalyst Selection

Traditional Pd sources like Pd2(dba)3 often require elevated temperatures to dissociate the dba ligands, leaving transient unligated Pd(0) vulnerable to pyridine poisoning. Utilizing Pd G3 (mesylate) or G4 (triflate) precatalysts ensures a rapid, quantitative generation of the active 1:1 Ligand:Pd(0) species at lower temperatures, effectively bypassing the poisoning pathway[5].

Mechanistic catalytic cycle and the pyridine nitrogen poisoning pathway.

Reaction Conditions & Optimization Data

The following table summarizes quantitative optimization data for the coupling of 2-bromo-6-methylpyridine with a sterically hindered primary amine (e.g., tert-octylamine). This data demonstrates the critical hierarchy of ligand and precatalyst selection when dealing with severe dual-steric hindrance[4],[6].

| Ligand | Precatalyst | Base | Solvent | Temp (°C) | Yield (%) | Diagnostic Observation |

| XPhos | Pd2(dba)3 | NaOtBu | Toluene | 100 | <10 | Rapid Pd black formation; catalyst poisoning. |

| RuPhos | RuPhos Pd G3 | NaOtBu | 1,4-Dioxane | 80 | 45 | Reaction stalled after 2h; incomplete reductive elimination. |

| BrettPhos | BrettPhos Pd G3 | LHMDS | THF | 80 | 62 | Moderate conversion; base strength insufficient for bulk. |

| tBuBrettPhos | tBuBrettPhos Pd G3 | NaOtBu | Toluene | 90 | >90 | Complete conversion; clean kinetic profile. |

Detailed Experimental Protocol

Self-Validating System Design

This methodology is designed with built-in visual and analytical In-Process Controls (IPCs) to ensure the integrity of the catalytic cycle at every stage.

Materials Required:

-

Electrophile: 2-Bromo-6-methylpyridine (1.0 equiv, 1.0 mmol)

-

Nucleophile: Hindered Amine (e.g., tert-octylamine) (1.2 equiv, 1.2 mmol)

-

Precatalyst: tBuBrettPhos Pd G3 (2.0 mol%, 0.02 mmol)

-

Ligand: tBuBrettPhos (2.0 mol%, 0.02 mmol)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

-

Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:

-

Inert Preparation (Glovebox or Schlenk Technique):

-

Causality: Palladium catalysts are highly sensitive to oxygen, which irreversibly oxidizes the phosphine ligand and the Pd(0) center, prematurely killing the catalytic cycle[2].

-

In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with tBuBrettPhos Pd G3 (17 mg), tBuBrettPhos (10 mg), and NaOtBu (144 mg).

-

-

Reagent Addition:

-

Add 2-bromo-6-methylpyridine (172 mg) and tert-octylamine (155 mg).

-

Add anhydrous, rigorously degassed toluene (5.0 mL).

-

Validation Checkpoint 1: The mixture should be a heterogeneous suspension (due to the insoluble base) but the liquid phase must be clear or pale yellow.

-

-

Reaction Initiation & Heating:

-

Seal the vial tightly with a PTFE-lined septum cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 90 °C.

-

Validation Checkpoint 2 (t = 15 min): The solution must transition to a deep red/brown homogeneous-like mixture (excluding base salts). This color change is the self-validating indicator that the active L-Pd(0) species has been successfully generated. If the solution remains pale or turns pitch black with a fine precipitate, the catalyst has either failed to activate or has decomposed[1].

-

-

Monitoring:

-

Stir vigorously (800 rpm) for 2–4 hours. Monitor the reaction progress via LC-MS or GC-MS by withdrawing a 10 µL aliquot via syringe, diluting it in HPLC-grade acetonitrile, and filtering through a short pad of Celite.

-

-

Workup & Purification:

-

Upon >95% conversion, cool the reaction to room temperature.

-

Quench by adding 5 mL of deionized water and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminopyridine.

-

Troubleshooting & Diagnostic Logic

Even with optimized conditions, the amination of hindered bromopyridines can fail due to subtle environmental or substrate-specific factors. The following diagnostic workflow provides a data-driven approach to troubleshooting[1],[2].

Experimental workflow and visual troubleshooting logic for amination.

-

Symptom: Formation of Palladium Black.

-

Cause: Thermal decomposition or oxygen ingress.

-

Solution: Re-degas solvents using the rigorous freeze-pump-thaw method. Lower the reaction temperature to 70–80 °C and proportionally increase the reaction time[2].

-

-

Symptom: Reaction Stalls at 30-50% Conversion.

-

Cause: Product inhibition or severe steric clash preventing the final reductive elimination step.

-

Solution: Upgrade the steric bulk of the ligand (e.g., move from RuPhos to tBuBrettPhos) to force reductive elimination, or switch to a stronger/bulkier base (like LHMDS) if the deprotonation of the hindered amine is the rate-limiting step[4].

-

-

Symptom: Reagent Insolubility.

-

Cause: Base or substrates are not dissolving, severely limiting the reaction rate.

-

Solution: Switch the solvent from toluene to 1,4-dioxane, which offers better solubility for polar hindered amines while maintaining the necessary boiling point profile[1].

-

References